molecular formula C17H16N4O B3887237 3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B3887237
M. Wt: 292.33 g/mol
InChI Key: CJOFEYQANQABRV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of the enzyme tyrosine kinase, which is involved in the development of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the levels of glucose in the blood. Moreover, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications. However, there are also some limitations associated with the use of this compound. For example, it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions that can be explored in the study of 3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide. One possible direction is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential therapeutic effects in the treatment of other diseases, such as viral infections and autoimmune disorders. Moreover, the elucidation of its mechanism of action may provide insights into the development of new drugs with similar pharmacological properties.
Conclusion
In conclusion, this compound is a compound with significant potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.

Scientific Research Applications

3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. Moreover, it has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

5-methyl-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-9-16(20-18-11)17(22)21-19-12(2)14-8-7-13-5-3-4-6-15(13)10-14/h3-10H,1-2H3,(H,18,20)(H,21,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFEYQANQABRV-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-methyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.